7-Azabicyclo[4.1.0]heptane, 7-benzoyl-

Catalog No.
S15335561
CAS No.
4714-50-5
M.F
C13H15NO
M. Wt
201.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Azabicyclo[4.1.0]heptane, 7-benzoyl-

CAS Number

4714-50-5

Product Name

7-Azabicyclo[4.1.0]heptane, 7-benzoyl-

IUPAC Name

7-azabicyclo[4.1.0]heptan-7-yl(phenyl)methanone

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

InChI

InChI=1S/C13H15NO/c15-13(10-6-2-1-3-7-10)14-11-8-4-5-9-12(11)14/h1-3,6-7,11-12H,4-5,8-9H2

InChI Key

FNDMAJGUMSOVCV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)N2C(=O)C3=CC=CC=C3

7-Azabicyclo[4.1.0]heptane, 7-benzoyl- is a bicyclic compound characterized by a nitrogen atom incorporated into a seven-membered ring system. This compound features a benzoyl group at the 7-position of the bicyclic framework, which contributes to its chemical properties and biological activities. The molecular formula for this compound is C12_{12}H11_{11}N, and it exhibits unique structural features that make it an interesting subject for research in organic chemistry and pharmacology.

  • Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation of this compound may yield ketones or carboxylic acids.
  • Reduction: Involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride. Reduction can convert ketones into alcohols or amines.
  • Substitution: This reaction entails replacing one atom or group in the molecule with another, often using halogens or nucleophiles as reagents. Substitution reactions can produce a variety of substituted derivatives.

The specific products formed from these reactions depend on the reagents and conditions employed during the reactions .

The biological activity of 7-Azabicyclo[4.1.0]heptane, 7-benzoyl- is significant in several contexts:

  • Enzyme Interaction: This compound can serve as a probe for studying enzyme interactions, potentially influencing enzyme activity through its binding to specific targets.
  • Pharmacological Potential: Preliminary studies suggest that compounds within this class may exhibit various pharmacological effects, including analgesic and anti-inflammatory properties, although detailed studies are necessary to elucidate these effects fully .

The synthesis of 7-Azabicyclo[4.1.0]heptane, 7-benzoyl- typically involves:

  • Cyclization Reactions: A common method includes the cyclization of an appropriate amine with a halogenated compound under controlled conditions. A base is often used to facilitate this cyclization process.
  • Industrial Production: For larger-scale synthesis, methods similar to laboratory techniques are employed but optimized for higher yields and efficiency. Continuous flow reactors and advanced chemical engineering techniques may be utilized to ensure consistent quality .

The applications of 7-Azabicyclo[4.1.0]heptane, 7-benzoyl- span several fields:

  • Chemical Research: It serves as a building block for synthesizing more complex molecules in organic chemistry.
  • Biological Studies: The compound can be used in biological research to explore enzyme interactions and biological pathways.
  • Industrial Uses: It has potential applications in producing specialty chemicals and materials .

Interaction studies involving 7-Azabicyclo[4.1.0]heptane, 7-benzoyl- focus on its binding affinity to various molecular targets:

  • Mechanism of Action: The compound interacts with specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary based on application context .

Several compounds are structurally similar to 7-Azabicyclo[4.1.0]heptane, 7-benzoyl-, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Characteristics
7-Azabicyclo[4.1.0]heptaneBasic bicyclic structureLacks substituents that influence reactivity
7-Azabicyclo[4.1.0]heptane, 7-(2-methylphenyl)-Contains a methylphenyl groupInfluences chemical reactivity and biological activity
3-Benzyl-7-oxa-3-azabicyclo[4.1.0]heptaneContains an oxygen atom in the ringAltered reactivity due to oxygen presence

Uniqueness

The uniqueness of 7-Azabicyclo[4.1.0]heptane, 7-benzoyl- lies in its benzoyl substituent, which significantly influences its chemical reactivity and potential biological activities compared to other similar compounds . The presence of this substituent may provide advantages in specific applications, making it a valuable compound for further research and development in medicinal chemistry and related fields.

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Exact Mass

201.115364102 g/mol

Monoisotopic Mass

201.115364102 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-11-2024

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